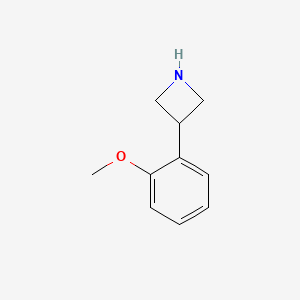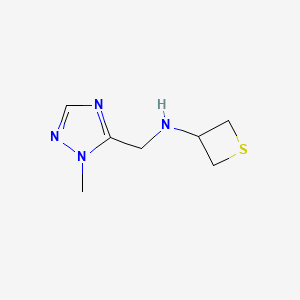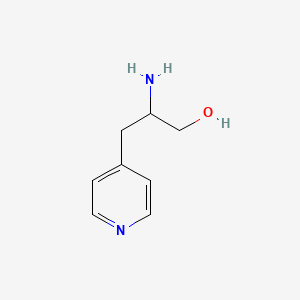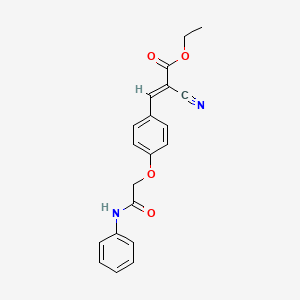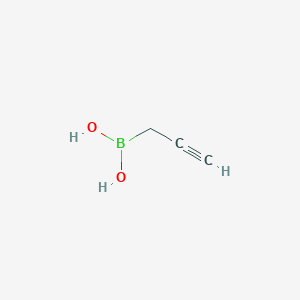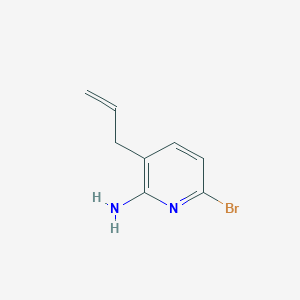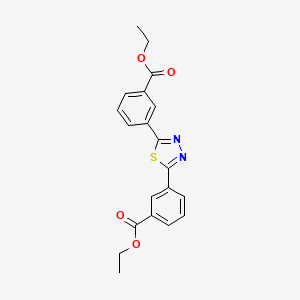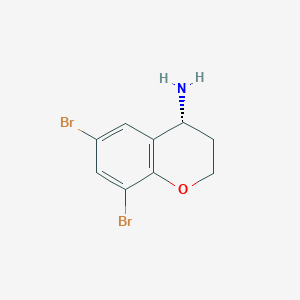
(R)-6,8-dibromochroman-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-6,8-dibromochroman-4-amine is an organic compound characterized by the presence of bromine atoms at the 6 and 8 positions of the chroman ring and an amine group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,8-dibromochroman-4-amine typically involves the bromination of chroman derivatives followed by amination. One common method starts with the bromination of chroman using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the desired positions. The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 4 position.
Industrial Production Methods
In an industrial setting, the production of ®-6,8-dibromochroman-4-amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
®-6,8-dibromochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding de-brominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as thiols, alkoxides, or halides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and may be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chroman derivatives.
科学研究应用
Chemistry
In chemistry, ®-6,8-dibromochroman-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of brominated compounds with enzymes and receptors.
Medicine
In medicinal chemistry, ®-6,8-dibromochroman-4-amine is explored for its potential pharmacological properties. Its structure suggests it could interact with biological targets, such as neurotransmitter receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its brominated structure can impart desirable properties, such as flame retardancy or enhanced stability, to polymers and other materials.
作用机制
The mechanism by which ®-6,8-dibromochroman-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can influence the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
6,8-dibromochroman-4-ol: Similar structure but with a hydroxyl group instead of an amine.
6,8-dibromo-2,3-dihydro-1H-inden-1-amine: Another brominated aromatic amine with a different core structure.
4-amino-2,3-dihydro-1H-inden-1-one: Lacks bromine atoms but has a similar amine functionality.
Uniqueness
®-6,8-dibromochroman-4-amine is unique due to the specific positioning of bromine atoms and the amine group on the chroman ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it distinct from other brominated aromatic amines.
属性
分子式 |
C9H9Br2NO |
|---|---|
分子量 |
306.98 g/mol |
IUPAC 名称 |
(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9Br2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m1/s1 |
InChI 键 |
APVVAAYLNZOHRU-MRVPVSSYSA-N |
手性 SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2Br)Br |
规范 SMILES |
C1COC2=C(C1N)C=C(C=C2Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


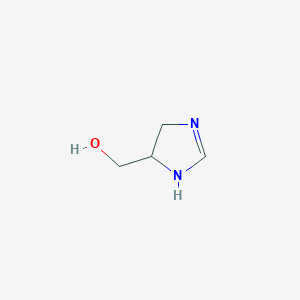


![tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B15226215.png)
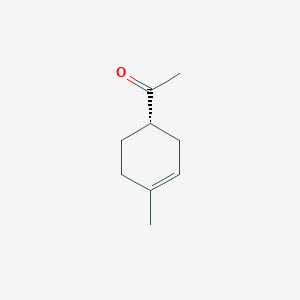
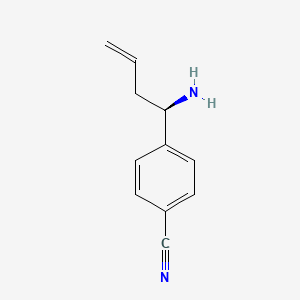
![Pyridazino[1,2-a]cinnoline](/img/structure/B15226230.png)
